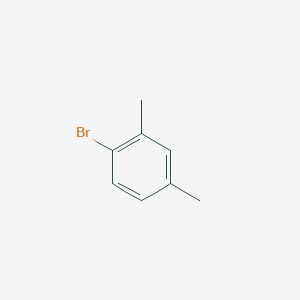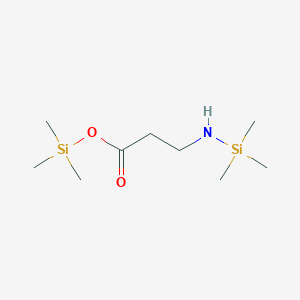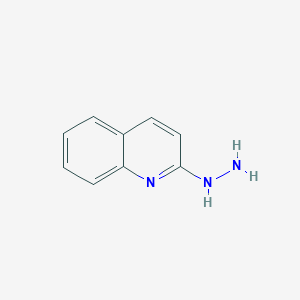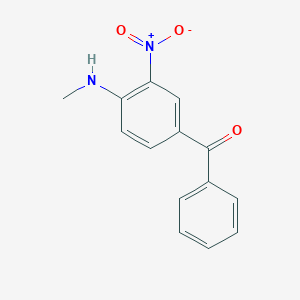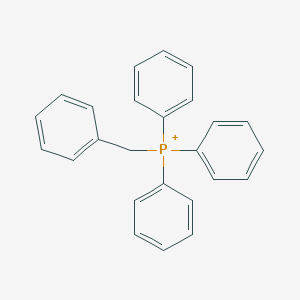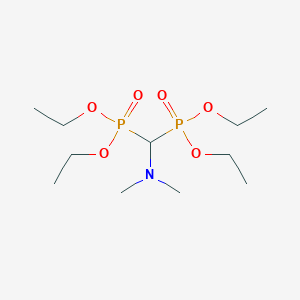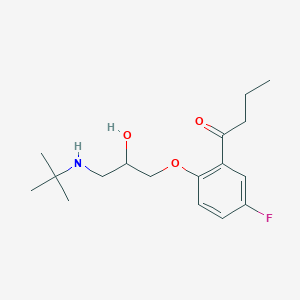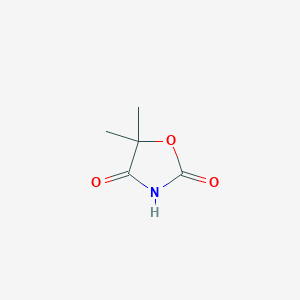
Dimethadion
Übersicht
Beschreibung
Dimethadione, also known as 5,5-dimethyl-2,4-oxazolidinedione, is a chemical compound primarily recognized as a metabolite of trimethadione. It is an oxazolidinedione derivative and has been studied for its anticonvulsant properties. Dimethadione is known for its role in the treatment of absence seizures, particularly in cases where other medications have proven ineffective .
Wissenschaftliche Forschungsanwendungen
Dimethadion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung in verschiedenen chemischen Studien und analytischen Methoden verwendet.
Biologie: this compound wird auf seine Auswirkungen auf biologische Systeme untersucht, insbesondere auf seine Rolle als Metabolit von Trimethadion.
Medizin: Es wird hauptsächlich zur Behandlung von Absencen verwendet und wurde auf seine potenziellen Auswirkungen auf andere neurologische Erkrankungen untersucht.
Industrie: This compound wird in der pharmazeutischen Industrie zur Entwicklung von Antikonvulsiva verwendet .
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es T-Typ-Kalziumströme in Thalamusneuronen reduziert. Dies wird durch die Hemmung spannungsabhängiger T-Typ-Kalziumkanäle erreicht. Durch die Erhöhung der Schwelle für repetitive Aktivität im Thalamus und die Hemmung der kortikothalamischen Übertragung dämpft this compound die abnorme thalamo-kortikale Rhythmik, die mit Absencen verbunden ist .
Wirkmechanismus
Target of Action
Dimethadione, the primary metabolite of the anticonvulsant Trimethadione , primarily targets thalamic neurons , including thalamic relay neurons . These neurons play a crucial role in relaying sensory and motor signals to the cerebral cortex and regulating consciousness, sleep, and alertness.
Mode of Action
Dimethadione acts by reducing T-type calcium currents in thalamic neurons . It does so via the inhibition of voltage-dependent T-type calcium channels . This action raises the threshold for repetitive activity in the thalamus and inhibits corticothalamic transmission . The abnormal thalamocortical rhythmicity, which is thought to underlie the 3-Hz spike-and-wave discharge seen on electroencephalogram (EEG) with absence seizures, is dampened .
Biochemical Pathways
It is known that dimethadione primarily decreases transmitter release from the nerve terminal . This action could potentially affect various neurotransmitter systems and signaling pathways within the central nervous system.
Pharmacokinetics
Dimethadione is rapidly absorbed from the gastrointestinal tract . It is the primary metabolite of Trimethadione, which is demethylated by liver microsomes to form Dimethadione . Approximately 3% of a daily dose of Trimethadione is recovered in the urine as unchanged drug. The majority of Trimethadione is excreted slowly by the kidney in the form of Dimethadione .
Result of Action
The primary result of Dimethadione’s action is a reduction in the frequency of seizures, particularly absence (petit mal) seizures . This is achieved through its inhibitory effects on thalamic neurons and the subsequent dampening of abnormal thalamocortical rhythmicity . In addition, in utero exposure to Dimethadione has been associated with a high incidence of cardiac heart defects including ventricular septal defects (VSDs) .
Action Environment
The action, efficacy, and stability of Dimethadione can be influenced by various environmental factors. For instance, the pH level can affect the drug’s action. Studies have shown that Dimethadione’s effects on neuromuscular transmission are more pronounced at lower pH levels . Additionally, the presence of other drugs or substances in the body can potentially interact with Dimethadione, altering its pharmacokinetics and pharmacodynamics .
Biochemische Analyse
Biochemical Properties
Dimethadione interacts with various biomolecules in the body. It is known to cause depression of neuromuscular transmission, primarily decreasing transmitter release from the nerve terminal . This interaction with the nervous system is what gives Dimethadione its anticonvulsant properties .
Cellular Effects
Dimethadione has significant effects on various types of cells and cellular processes. It influences cell function by depressing neuromuscular transmission This can have a significant impact on cell signaling pathways and cellular metabolism
Molecular Mechanism
Dimethadione exerts its effects at the molecular level primarily through the inhibition of voltage-dependent T-type calcium channels . This inhibition raises the threshold for repetitive activity in the thalamus and inhibits corticothalamic transmission . These actions help to dampen the abnormal thalamocortical rhythmicity seen in absence seizures .
Temporal Effects in Laboratory Settings
It is known that the effects of Dimethadione persist in fetuses up to 10 days after the final dose, suggesting its deleterious effects are long term and possibly permanent .
Dosage Effects in Animal Models
In animal models, Dimethadione has been shown to induce Ventricular Septal Defect (VSD) at a rate of 65-74% during the key window of heart development in rats . The natural incidence of cardiovascular malformations in Sprague-Dawley (SD) rats ranges only from 0.02 to 0.72% , indicating a significant increase in risk with Dimethadione exposure.
Metabolic Pathways
It is known that Dimethadione is the primary metabolite of Trimethadione
Vorbereitungsmethoden
Dimethadione can be synthesized through the demethylation of trimethadione. The process involves the metabolic conversion of trimethadione in the human body, where it is demethylated to form dimethadione . Industrial production methods typically involve the chemical synthesis of trimethadione followed by its demethylation under controlled conditions to yield dimethadione .
Analyse Chemischer Reaktionen
Dimethadion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Es kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine seiner funktionellen Gruppen durch eine andere Gruppe ersetzt wird.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Dimethadion ähnelt anderen Oxazolidindion-Antikonvulsiva wie Trimethadion und Paramethadion. Es ist einzigartig in seinem spezifischen Stoffwechselweg und seiner Rolle als Hauptmetabolit von Trimethadion. Im Vergleich zu Trimethadion hat this compound eine längere Halbwertszeit und unterschiedliche pharmakokinetische Eigenschaften, was es zu einer einzigartigen Verbindung in seiner Klasse macht .
Ähnliche Verbindungen
- Trimethadion
- Paramethadion
- Ethadion
Die einzigartigen Eigenschaften von this compound und seine Rolle als Metabolit von Trimethadion machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in klinischen Umgebungen.
Eigenschaften
IUPAC Name |
5,5-dimethyl-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-5(2)3(7)6-4(8)9-5/h1-2H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJFNDQBESEHJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020478 | |
| Record name | Dimethadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
695-53-4 | |
| Record name | Dimethadione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=695-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethadione [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dimethadione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethadione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Oxazolidinedione, 5,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethadione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHADIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALU9NPM703 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dimethadione?
A1: While the exact mechanism of action remains unclear, dimethadione's anticonvulsant effects are thought to stem from its ability to decrease transmitter release from nerve terminals. [] This is in contrast to trimethadione, which primarily suppresses postjunctional sensitivity to acetylcholine. []
Q2: How does dimethadione affect cardiac function in utero?
A2: Dimethadione exposure in utero has been shown to cause a range of cardiac functional deficits in rats, including bradycardia, dysrhythmia, decreased ejection fraction, and reduced cardiac output. [, ] These deficits can persist until parturition and even into adulthood, potentially leading to long-term cardiac complications. [, , ]
Q3: Does dimethadione induce the same type of ventricular septal defects as trimethadione?
A3: No, dimethadione administration results in a higher proportion of muscular ventricular septal defects compared to trimethadione, which primarily induces membranous defects. [] Muscular ventricular septal defects are considered more clinically relevant. []
Q4: What is the molecular formula and weight of dimethadione?
A4: Dimethadione has a molecular formula of C5H7NO3 and a molecular weight of 129.11 g/mol. [, , , ]
Q5: What spectroscopic techniques are useful for identifying and quantifying dimethadione?
A5: Several techniques can be employed, including:
- Infrared Spectroscopy: Dimethadione exhibits a characteristic carbonyl absorption band at 1770 cm-1. []
- Gas Chromatography: Coupled with various detectors like Flame Thermionic Detector (FTD), dimethadione can be separated and quantified from biological samples. []
- High-Performance Liquid Chromatography: Utilizing reverse-phase columns, dimethadione can be separated and quantified from serum. [, ]
Q6: What is the primary route of metabolism for trimethadione?
A6: Trimethadione undergoes N-demethylation to produce its active metabolite, dimethadione. [, , , ] This metabolic conversion is primarily mediated by cytochrome P450 enzymes, particularly CYP2E1, in the liver. [, ]
Q7: How does dimethadione distribute in the body?
A7: Dimethadione demonstrates a wide distribution pattern. Studies using microdialysis in rats revealed that dimethadione readily crosses the blood-brain barrier and reaches the brain, albeit with a delayed peak concentration compared to liver and blood. []
Q8: How is dimethadione excreted?
A8: While urinary excretion is a minor route, dimethadione is primarily excreted through the bile. [] Studies in dogs with pancreatic fistulae revealed dimethadione is excreted into pancreatic juice, with concentrations influenced by plasma levels and pancreatic flow rate. [, ]
Q9: How does liver disease affect dimethadione levels?
A9: Liver cirrhosis significantly impairs dimethadione formation from trimethadione, reflected in a decreased serum dimethadione/trimethadione ratio. [, ] This highlights the importance of considering liver function when administering trimethadione.
Q10: What are the potential toxic effects of dimethadione?
A10: Dimethadione, like many antiepileptic drugs, carries a risk of teratogenicity, particularly when administered during pregnancy. [, , ] Studies in rats have shown that in utero exposure to dimethadione can lead to various developmental abnormalities, including ventricular septal defects and other heart malformations. [, , , ] Additionally, dimethadione can disrupt skeletal development, potentially causing cleft sternum and rib malformations. []
Q11: Does dimethadione affect neuromuscular function?
A11: Yes, dimethadione has been shown to depress neuromuscular transmission, primarily by decreasing neurotransmitter release from the nerve terminal. [] This effect is amplified at lower pH levels, suggesting increased intracellular accumulation of dimethadione under acidic conditions. []
Q12: Are there known drug interactions with dimethadione?
A12: While specific drug interactions haven't been extensively studied, dimethadione's metabolism by cytochrome P450 enzymes, especially CYP2E1, raises the possibility of interactions with inhibitors or inducers of this enzyme family. [, ]
Q13: What animal models are used to study dimethadione's effects?
A13: The rat is a commonly used model for studying dimethadione's teratogenic effects and its impact on cardiac and skeletal development. [, , , , ] Additionally, zebrafish models have been employed to investigate dimethadione's antiepileptic properties. []
Q14: Can dimethadione dissolve pancreatic stones?
A14: In vitro studies have explored the potential of dimethadione to dissolve calcium carbonate, a major constituent of pancreatic stones. [] While dimethadione demonstrated some dissolving capacity, its efficacy was lower than citric acid. [] Factors like bicarbonate concentration and pH significantly influenced its dissolving ability. []
Q15: How can researchers ensure the quality and consistency of dimethadione used in their studies?
A15: Implementing robust quality control measures is crucial. Utilizing validated analytical methods like Gas Chromatography or High-Performance Liquid Chromatography, coupled with appropriate detectors, is essential for accurate identification and quantification of dimethadione in biological samples. [, , ] Regularly calibrating instruments and adhering to Good Laboratory Practices (GLP) guidelines are paramount for ensuring data integrity and reproducibility.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


